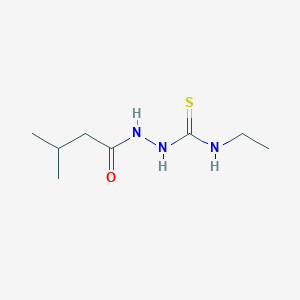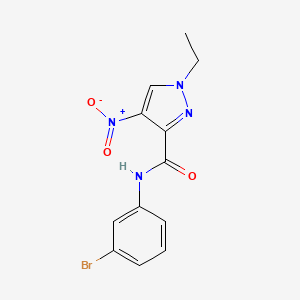![molecular formula C16H12Cl2N4OS B4766319 N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766319.png)
N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Descripción general
Descripción
N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as CTZ, is a synthetic compound that belongs to the class of triazole derivatives. CTZ has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide may inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory cytokines. N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide induces apoptosis and inhibits cell proliferation. In inflammation, N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In infectious diseases, N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have antibacterial and antifungal properties. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to have potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. However, one limitation of using N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is that its mechanism of action is not fully understood. More research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One direction is to further investigate the mechanism of action of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Understanding the mechanism of action will allow for the development of more targeted therapies. Another direction is to investigate the potential of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide as a combination therapy with other drugs. Combining N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide with other drugs may enhance its therapeutic effects. Finally, more research is needed to investigate the potential of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in other fields such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a synthetic compound that has potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have anti-inflammatory, antibacterial, and antifungal properties. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Future research should focus on investigating the mechanism of action of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, the potential of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide as a combination therapy, and the potential of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in other fields such as neurodegenerative diseases and cardiovascular diseases.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have antibacterial and antifungal properties.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-11-7-5-10(6-8-11)15-20-16(22-21-15)24-9-14(23)19-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZZJFFGYDFZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4766245.png)
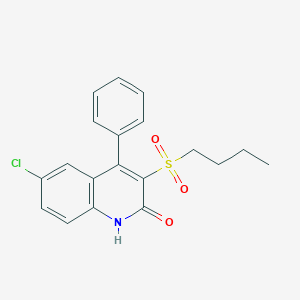
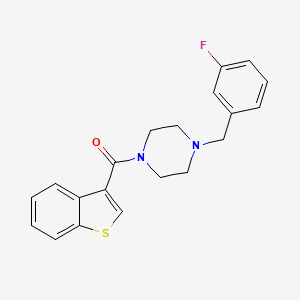
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4766263.png)
![N-(4-bromo-2-chlorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4766271.png)
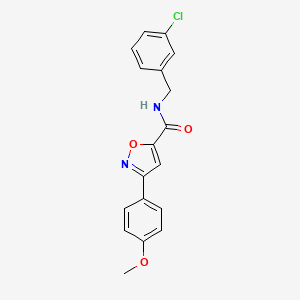
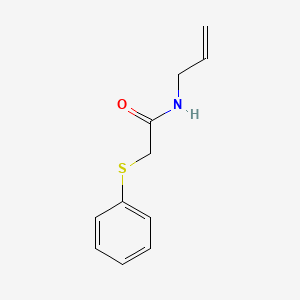
![3,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4766299.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766301.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4766311.png)

